molecular formula C12H16BF2NO2 B1528984 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 939807-75-7

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1528984
M. Wt: 255.07 g/mol
InChI Key: SOHBHFWRCLJGDV-UHFFFAOYSA-N
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Description

The compound “2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a boronic acid ester. It is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Chemical Reactions Analysis

This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .

Scientific Research Applications

  • Summary of the Application : “2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is an important boric acid derivative . In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
  • Methods of Application or Experimental Procedures : The compound was synthesized through a two-step substitution reaction . Unfortunately, the specific technical details or parameters of these procedures were not provided in the source.
  • Results or Outcomes : The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

properties

IUPAC Name

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHBHFWRCLJGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kirk, A Ratcliffe, G Noonan, M Uosis-Martin… - RSC Medicinal …, 2020 - pubs.rsc.org
The alarming reduction in drug effectiveness against bacterial infections has created an urgent need for the development of new antibacterial agents that circumvent bacterial resistance …
Number of citations: 2 pubs.rsc.org
CK Skepper, D Armstrong, CJ Balibar… - Journal of Medicinal …, 2020 - ACS Publications
Since their discovery over 5 decades ago, quinolone antibiotics have found enormous success as broad spectrum agents that exert their activity through dual inhibition of bacterial DNA …
Number of citations: 20 pubs.acs.org
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com

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